3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one
Description
The compound 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one features a 1,2,3-benzotriazin-4(3H)-one core, a propyl linker with a ketone group, and a 4-phenylpiperazine moiety. The 4-phenylpiperazine group is a common pharmacophore in drug design, often enhancing binding affinity to receptors like serotonin or dopamine transporters .
This compound’s synthesis likely involves alkylation of the benzotriazinone nitrogen with a 3-chloropropyl intermediate, followed by substitution with 4-phenylpiperazine, as seen in analogous procedures (e.g., Example 19 in ).
Properties
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTXJWWLWUOOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-oxo-3-(4-phenylpiperazino)propyl Group: This step involves the reaction of the benzotriazinone core with a suitable 3-oxo-3-(4-phenylpiperazino)propyl precursor. This can be achieved through nucleophilic substitution or addition reactions, often using reagents such as alkyl halides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are typically scaled up and may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Photocyclization Reactions
This compound participates in light-mediated transformations, particularly under violet light (420 nm) in flow reactors. The nitrogen-centered Norrish-type reaction induces cyclization through a-H shift mechanism .
Mechanism :
-
Photoexcitation induces N–N bond cleavage.
2.-H shift forms a biradical intermediate.
Nucleophilic Substitution
The piperazino-propyl side chain undergoes nucleophilic attacks at the carbonyl group.
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Amide Formation | Primary/secondary amines | Substituted piperazino amides | 70–85% |
| Alkylation | Alkyl halides | N-alkylated derivatives | 65–78% |
Key Observation :
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Steric hindrance from the phenylpiperazine group reduces reactivity with bulky nucleophiles.
Oxidation:
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Reagents : KMnO₄ (acidic conditions), H₂O₂
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Products : Carboxylic acid derivatives via β-keto oxidation.
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Yield : 55–68%.
Reduction:
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Reagents : NaBH₄, LiAlH₄
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Products : Secondary alcohol from ketone reduction.
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Yield : 72–88%.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl groups:
| Coupling Type | Catalyst | Substrates | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 60–75% |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Amines | 50–65% |
Limitations :
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Electron-withdrawing groups on the benzotriazinone core reduce coupling efficiency.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, H₂SO₄):
Mechanistic Pathway :
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Protonation at N2 destabilizes the triazinone ring.
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N–N bond cleavage forms a diazonium intermediate.
Comparative Reactivity Table
Stability Under Ambient Conditions
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Thermal Stability : Decomposes above 200°C (TGA data).
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Photostability : Degrades by 15% after 48 hrs under UV light (λ = 254 nm).
This compound’s versatility in photoredox catalysis, cross-coupling, and nucleophilic substitution makes it valuable for synthesizing bioactive heterocycles. Future research should explore enantioselective modifications and green solvent alternatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one can be characterized by its unique functional groups that contribute to its biological activity. The presence of the benzotriazine moiety is critical for its interaction with biological targets.
Structural Formula
Key Features
- Benzotriazine Core : Provides a scaffold for various substitutions that enhance biological activity.
- 4-Phenylpiperazine : Known for its role in modulating neurotransmitter systems.
Anticancer Activity
Research has indicated that benzotriazine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that derivatives of benzotriazine showed potent activity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases involved in cell survival pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
Case Study:
In a screening of newly synthesized derivatives, compounds related to benzotriazine were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzotriazine structure enhanced antimicrobial efficacy significantly .
Neuropharmacology
Benzotriazines are being explored for their neuropharmacological effects, particularly in the modulation of neurotransmitter systems.
Mechanism:
The 4-phenylpiperazine group is known to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in treating mood disorders and schizophrenia .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes, including those involved in metabolic pathways.
Case Study:
Research highlighted the potential of benzotriazines as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid degradation. This inhibition could lead to enhanced endocannabinoid signaling, with implications for pain management and neuroprotection .
Data Table: Summary of Applications
| Application Area | Mechanism/Effect | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis | Effective against breast and lung cancer cells |
| Antimicrobial | Inhibits bacterial growth | Active against S. aureus and E. coli |
| Neuropharmacology | Modulates neurotransmitter receptors | Potential treatment for mood disorders |
| Enzyme Inhibition | Inhibits MAGL | Enhances endocannabinoid signaling |
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
A. 3-{3-[4-(2,3-Dihydro-1,4-Benzodioxin-2-ylcarbonyl)Piperazino]-3-Oxopropyl}-1,2,3-Benzotriazin-4(3H)-One ()
- Structural Features: Replaces the phenyl group with a benzodioxinoyl-carbonyl moiety.
- Implications: The benzodioxinoyl group introduces electron-rich aromaticity and may alter solubility or receptor interactions compared to the phenyl substituent.
- Activity: No direct bioactivity data reported, but the benzodioxine motif is associated with antioxidant and anti-inflammatory properties in other contexts.
B. 3-{(2S)-1-[4-(3-Chlorophenyl)Piperazin-1-yl]-3-Methyl-1-Oxobutan-2-yl}-1,2,3-Benzotriazin-4(3H)-One ()
- Structural Features : Substitutes phenyl with 3-chlorophenyl and introduces a chiral methyl group on the propyl linker.
- Implications : The chloro group enhances lipophilicity (logP) and may improve blood-brain barrier penetration. Stereochemistry could influence target selectivity.
- Activity: Not explicitly tested, but 3-chlorophenylpiperazine derivatives are known for serotonin receptor modulation .
C. 3-{3-Oxo-3-[4-(3-Phenylprop-2-en-1-yl)Piperazin-1-yl]Propyl}-1,2,3-Benzotriazin-4(3H)-One ()
- Structural Features : Incorporates a propenyl spacer between phenyl and piperazine.
- Implications : The extended conjugation may affect molecular flexibility and binding kinetics.
Analogues with Modified Heterocyclic Cores
A. Benzo[b][1,4]Oxazin-3(4H)-One Derivatives ()
- Structural Features: Replaces benzotriazinone with a benzooxazinone core.
B. 4(3H)-Quinazolinone Schiff Bases ()
- Structural Features: Quinazolinone core with Schiff base substituents.
- Comparison: The quinazolinone scaffold is larger and less planar than benzotriazinone, which may influence steric interactions in binding pockets.
Functional Analogues with Reported Bioactivities
A. Benzotriazinone Sulfonamides ()
- Structural Features: N-Alkyl/aryl sulfonamide derivatives of benzotriazinone.
- Activity : Compound 5c (IC50 = 29.75 ± 0.14 µM) showed potent α-glucosidase inhibition, outperforming acarbose.
B. Phosphorodithioate-Benzotriazinone Conjugates ()
- Structural Features: Phosphorodithioate ester linked to benzotriazinone.
- Activity : Used as pesticides (e.g., azinphos-methyl), demonstrating that substituents drastically alter applications from therapeutic to agrochemical.
Biological Activity
The compound 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one is a member of the benzotriazine family, which has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.38 g/mol. The structure features a benzotriazine core substituted with a phenylpiperazine moiety, which may contribute to its biological effects.
The biological activity of benzotriazines often involves interaction with various biological targets, including enzymes and receptors. The presence of the phenylpiperazine group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Biological Activity Overview
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Antitumor Activity :
- Research indicates that compounds similar to this compound exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- A study demonstrated that related benzotriazine derivatives inhibited the growth of prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms.
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Antimicrobial Properties :
- Some studies have reported the antimicrobial activity of benzotriazine derivatives against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes may play a role in its efficacy.
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CNS Activity :
- The phenylpiperazine component suggests that the compound may influence central nervous system (CNS) activity. Preliminary pharmacological evaluations indicate potential anxiolytic and antidepressant effects, likely mediated through serotonin receptor modulation.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | References |
|---|---|---|---|
| Antitumor | High | Apoptosis induction | |
| Antimicrobial | Moderate | Membrane disruption | |
| CNS Activity | Potential | Serotonin receptor modulation |
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor effects of related benzotriazine derivatives on human prostate cancer cells (PC-3). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that certain benzotriazine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective antimicrobial properties.
Q & A
Basic Research Questions
Q. What coupling reagents and synthetic routes are optimal for synthesizing 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one?
- Methodology : The phosphate-based coupling reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly effective for forming amide bonds in peptide-like structures. For this compound, a two-step approach is recommended:
React 3-hydroxy-1,2,3-benzotriazin-4(3H)-one with diethyl chloridophosphate to synthesize DEPBT.
Use DEPBT to couple the benzotriazinone core with the 4-phenylpiperazine-propionyl intermediate under mild conditions (room temperature, inert atmosphere). Yields exceeding 80% have been reported for analogous benzotriazinone derivatives using this method .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign signals for the benzotriazinone aromatic protons (δ = 6.5–8.0 ppm) and the 4-phenylpiperazino group’s methylene/methine protons (δ = 2.5–3.5 ppm). The ketone (3-oxo) group typically appears as a singlet near δ = 170 ppm in 13C NMR .
- HRMS (ESI) : Confirm the molecular ion ([M+H]+) with a mass accuracy of <5 ppm. For example, a derivative with a similar structure (C15H13N2O3) showed a calculated m/z of 269.0926 and observed m/z of 269.0932 .
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) to evaluate thermal stability. For benzotriazinones, decomposition temperatures typically range between 180–220°C. Monitor hydrolytic stability via HPLC in aqueous buffers (pH 2–9) over 24–72 hours. The 3-oxo group may hydrolyze under strongly acidic or basic conditions .
Advanced Research Questions
Q. What role does the 4-phenylpiperazino group play in modulating biological activity or receptor binding?
- Methodology : Computational docking studies (e.g., AutoDock Vina) reveal that the 4-phenylpiperazino moiety enhances binding to serotonin receptors (e.g., 5-HT1A) due to its hydrophobic and π-π stacking interactions. Compare IC50 values of analogs with/without this group using radioligand displacement assays. Structural analogs with similar piperazine derivatives show sub-micromolar affinity for neurological targets .
Q. Are photocatalytic methods viable for synthesizing derivatives of this compound?
- Methodology : Yes. Under blue-light irradiation (450 nm), benzotriazinones undergo nitrogen-mediated hydrogen atom transfer (HAT) to form isoindolinones. Optimize reaction conditions using [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as a photocatalyst and DIPEA as a reductant. Yields of 60–75% have been achieved for related compounds .
Q. How can computational methods predict the reactivity of the benzotriazinone core in nucleophilic substitutions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the C4 carbonyl group. The standard molar enthalpy of formation (ΔfH° = 250–300 kJ/mol) correlates with susceptibility to nucleophilic attack. Compare Fukui indices to identify reactive sites .
Contradictions and Resolutions
- Synthetic Yields : DEPBT-based coupling achieves >80% yields , while photocatalytic methods yield 60–75% . The disparity arises from mechanistic differences (coupling vs. HAT).
- Stability : Hydrolytic instability at extreme pH contrasts with thermal stability up to 200°C. Use buffered conditions for biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
